molecular formula C9H9N3O2 B1422076 Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate CAS No. 1053656-33-9

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Cat. No.: B1422076
CAS No.: 1053656-33-9
M. Wt: 191.19 g/mol
InChI Key: DEBPRNDMJGKCBA-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 1053656-33-9) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol. It serves as a key intermediate in pharmaceutical synthesis, particularly for anticoagulant drugs like apixaban . The compound is stored under dry conditions at 2–8°C to maintain stability, and its safety profile includes hazards such as skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

Properties

IUPAC Name

ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBPRNDMJGKCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680908
Record name Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-33-9
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate, which is then reacted with a suitable pyridine derivative under acidic conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate has been investigated for its potential therapeutic properties:

  • Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication, particularly against Herpes simplex virus type 1, suggesting its potential as an antiviral agent.
  • Anticancer Properties : Studies have shown that compounds within this class can modulate various biochemical pathways relevant to cancer treatment, indicating their promise in oncology .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, which is crucial for developing new drugs targeting various diseases.

Biological Studies

In biological research, this compound is explored for its interactions with biological targets:

  • Mechanism of Action : It is believed to interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions, which can alter cellular pathways and lead to therapeutic effects.
  • Biochemical Pathway Modulation : The compound's ability to modulate pathways makes it a candidate for further investigation in drug design and development .

Material Science

The compound is also utilized in developing new materials with specific electronic or optical properties:

  • Building Block for Heterocycles : It serves as a precursor for synthesizing more complex heterocyclic compounds that are valuable in various industrial applications .
  • Potential in Organic Electronics : Its unique chemical structure may lend itself to applications in organic electronics and photonics due to its electronic properties .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study published in Pharmaceutical Research examined the compound's derivatives for their anticancer activity against multiple cancer cell lines. Results indicated significant cytotoxic effects correlated with structural modifications of the pyrazolo-pyridine core .
  • Another research article highlighted the compound's potential as an antiviral agent, demonstrating effective inhibition of viral replication mechanisms in vitro. This study suggests pathways through which the compound could be further developed into therapeutic agents against viral infections.

Mechanism of Action

The mechanism of action of Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and altering cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pyrazolo-pyridine scaffold allows for diverse substitutions, influencing physicochemical properties and biological activity. Below is a detailed comparison with analogues:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate C₉H₉N₃O₂ 191.19 None (parent compound) Intermediate for anticoagulants (e.g., apixaban)
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate C₁₀H₁₅N₃O₂ 209.25 Methyl group at N1; tetrahydro backbone Enhanced rigidity; pharmaceutical intermediate
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Apixaban intermediate) C₂₇H₂₈N₄O₅ 488.54 4-Methoxyphenyl, 2-oxopiperidinyl, and ketone groups Critical intermediate in apixaban synthesis; anticoagulant activity
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₈BrN₃O₂ 270.08 Bromine at position 5 Reactive intermediate for cross-coupling reactions
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride C₉H₁₄ClN₃O₂ 231.68 Hydrochloride salt Improved aqueous solubility; stable salt form

Pharmaceutical Relevance

  • Apixaban Synthesis : Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-tetrahydro-pyrazolo[3,4-c]pyridine-3-carboxylate is a critical intermediate, achieving 85% yield after hydrolysis and recrystallization .
  • Biological Activity: Substituted pyrazolo-pyridines show anticoagulant activity by inhibiting Factor Xa, with IC₅₀ values in the nanomolar range .

Comparative Physicochemical Data

Table 2: Physicochemical Properties
Compound Boiling Point (°C) Solubility logP
Parent compound (CAS: 1053656-33-9) Not reported Low (ethyl acetate soluble) ~1.2 (predicted)
Apixaban intermediate (CAS: 536759-91-8) Not reported Moderate in MeOH/H₂O ~2.8
Hydrochloride salt (CAS: 1171539-58-4) Not reported High in water ~0.5

Biological Activity

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9N3O2C_9H_9N_3O_2 and a molecular weight of approximately 191.19 g/mol. The compound features a pyrazolo[3,4-C]pyridine core structure, which is known for its bioactive properties. The presence of the carboxylate functional group enhances its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes through hydrogen bonding and hydrophobic interactions. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications in oncology and infectious diseases.

Antiviral Properties

Research has indicated that derivatives of this compound exhibit antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). In a study evaluating several compounds, this compound demonstrated significant inhibition of viral replication in Vero cells infected with HSV-1. The introduction of the ester group at C-5 was found to enhance antiviral efficacy compared to other structural analogs .

Anticancer Activity

The compound has also been explored for its anticancer properties. It has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. By modulating these pathways, this compound may exert therapeutic effects against various cancer types.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityReference
This compoundAntiviral (HSV-1), Anticancer
Ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylateEnzyme inhibition
Other pyrazolo derivativesVarious (anti-inflammatory, antibacterial)

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and its derivatives. One notable study explored the compound's efficacy against multiple viruses and demonstrated that structural modifications could enhance its antiviral properties. The results indicated a promising therapeutic index for certain derivatives when tested in vitro against different viral strains .

Another significant finding involved the compound's potential as an enzyme inhibitor. It was shown to effectively inhibit specific kinases involved in cancer progression, suggesting its utility in developing targeted cancer therapies.

Q & A

Q. What are the optimized synthetic routes for Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate?

Methodological Answer: The compound can be synthesized via tandem cross-coupling/electrocyclization of enol triflates. For example, reacting 6-oxo-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate with ethyl diazoacetate under controlled conditions yields the target compound in 62% yield, as confirmed by NMR and LC/MS . Another route involves intermediates in Apixaban synthesis, where ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate reacts with morpholino-substituted dihydropyridinones in the presence of a base, followed by acidic hydrolysis .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization typically involves multinuclear NMR (¹H, ¹³C) and LC/MS. For instance, ¹H NMR in (CD₃)₂SO reveals distinct peaks at δ 14.31 (NH) and 7.81 (pyrazole proton), while ¹³C NMR with TFA shows resonances at 161.4 ppm (ester carbonyl) and 160.5 ppm (pyridine carbon) . LC/MS analysis (positive mode) confirms the molecular ion peak at m/z 210.1 (M+H) .

Q. What analytical challenges arise during characterization, and how are they addressed?

Methodological Answer: Acidic conditions during NMR analysis (e.g., using excess TFA) may complicate peak assignments. To mitigate this, ¹³C NMR spectra should be carefully interpreted with attention to TFA-specific signals (e.g., 159.1 ppm for quaternary carbons) . Additionally, HRMS-ESI provides precise mass confirmation (e.g., observed m/z 441.1504 vs. calculated 441.1499 for the sodium adduct) .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity?

Methodological Answer: Focus on coagulation assays, particularly Factor Xa inhibition. In vitro studies using chromogenic substrates (e.g., S-2222 for Factor Xa) can quantify IC₅₀ values. For anticoagulation potential, follow in vivo models like venous thrombosis in rodents, monitoring parameters such as clot weight and bleeding time . Structural analogs with substitutions at the 1-(4-methoxyphenyl) and 6-(4-(2-oxopiperidin-1-yl)phenyl) positions show enhanced activity, guiding SAR studies .

Q. How to address contradictions in synthetic yields across studies?

Methodological Answer: Yields vary due to reaction conditions. For example, electrocyclization methods yield 62% , while morpholino-intermediate routes achieve 71–85% . Optimize parameters such as temperature (e.g., reflux at 110°C for intermediates) , catalyst loadings (e.g., triethylamine/KI in cross-couplings) , and purification techniques (e.g., preparative TLC vs. recrystallization) .

Q. What strategies improve stability in formulations?

Methodological Answer: Stability studies under ICH guidelines (25°C/60% RH) reveal degradation pathways. For solid formulations, use excipients like hydroxypropyl methylcellulose to prevent hydrolysis. In solution, buffer systems (pH 6–7) and low-temperature storage (-20°C) minimize ester bond cleavage .

Q. How does its role as an Apixaban intermediate inform drug development?

Methodological Answer: The compound is a key precursor in Apixaban synthesis. Amidation with formamide under sodium methoxide replaces the ester group with a carboxamide, achieving >95% purity . Process optimization (e.g., solvent choice, stoichiometry of formamide) ensures scalability and compliance with API standards .

Q. How to analyze structure-activity relationships (SAR) for anticoagulant activity?

Methodological Answer: Synthesize derivatives with substitutions at the pyrazole (position 1) and pyridine (position 6) moieties. For example, replacing 4-methoxyphenyl with fluorobenzyl groups alters lipophilicity and binding affinity to Factor Xa . Biological testing of analogs (e.g., ethyl 1-(2-fluorobenzyl)-derivatives) combined with molecular docking studies identifies critical interactions (e.g., hydrogen bonding with Ser195 in Factor Xa) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

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